DNA-Binding Specificity: HOX11 Recognizes a Unique TAAGTG Core Motif Distinct from Classical Hox TAAT/TAAT Core Preferences
HOX11 protein selects a unique optimal binding sequence, GGCGGTAAGTGG, containing a core TAAGTG motif, as determined by random oligonucleotide selection and confirmed by competitive band-shift assays [1]. This specificity diverges from the classical Antennapedia-class homeodomain preference for TAAT/TAAT core sequences observed in proteins such as HOXA9 and HOXD13. In direct competition experiments, a 25-fold molar excess of unlabeled optimal HOX11-binding oligonucleotide abolished binding, whereas a 100-fold excess of a non-specific competitor failed to compete, confirming sequence-specific interaction [1]. This defined specificity enables rational design of EMSA probes and reporter constructs.
| Evidence Dimension | Optimal DNA-binding sequence specificity |
|---|---|
| Target Compound Data | GGCGGTAAGTGG (TAAGTG core); 25-fold competitor excess abolishes binding |
| Comparator Or Baseline | Classical Hox proteins (e.g., Antennapedia-class): TAAT/TAAT core preference (comparator motif, not quantitative for a specific protein) |
| Quantified Difference | Core motif TAAGTG vs. TAAT/TAAT; distinct specificity confirmed by competition assays |
| Conditions | Random oligonucleotide selection using GST-HOX11 fusion protein; EMSA with 25× and 100× molar excess of specific and non-specific competitors |
Why This Matters
This defined and validated DNA-binding sequence enables researchers to design selective oligonucleotide probes, reporter constructs, and competitive inhibitors specific for HOX11, avoiding cross-reactivity with classical Hox proteins.
- [1] Tang S, Breitman ML. The optimal binding sequence of the Hox11 protein contains a predicted recognition core motif. Nucleic Acids Res. 1995;23(11):1928-1935. doi:10.1093/nar/23.11.1928 View Source
